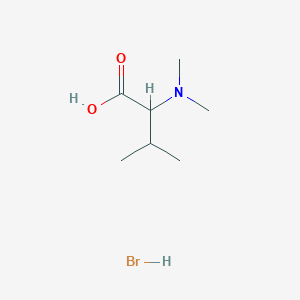![molecular formula C10H22Cl2N2O B2861961 {4-[(Cyclopropylmethyl)amino]piperidin-4-yl}methanol dihydrochloride CAS No. 1864056-13-2](/img/structure/B2861961.png)
{4-[(Cyclopropylmethyl)amino]piperidin-4-yl}methanol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“{4-[(Cyclopropylmethyl)amino]piperidin-4-yl}methanol dihydrochloride” is a chemical compound with the CAS Number: 1864056-13-2 . It has a molecular weight of 257.2 and its IUPAC name is (4-((cyclopropylmethyl)amino)piperidin-4-yl)methanol dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H20N2O.2ClH/c13-8-10(3-5-11-6-4-10)12-7-9-1-2-9;;/h9,11-13H,1-8H2;2*1H . This indicates that the compound has a piperidine ring with a cyclopropylmethylamine group and a methanol group attached to it.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Aplicaciones Científicas De Investigación
Methanol in Fixative Solutions
Methanol, as part of methacarn (methanol-Carnoy) fixation, demonstrates its effectiveness in tissue preservation for histological examination. Methacarn-fixed sections showed little or no shrinkage compared to other fixatives, highlighting methanol's role in preserving helical proteins in myofibrils and collagen, albeit with significant alterations in globular proteins and DNA conformations (Puchtler et al., 1970).
Methanol in Bioenergy and Biotechnology
Research into methanotrophic bacteria, which utilize methane as their sole carbon source, demonstrates methanol's potential in generating valuable products such as biopolymers, lipids, and enzymes. This showcases the biotechnological applications of methanol in environmental sustainability and resource recovery (Strong et al., 2015).
Methanol as a Marker in Transformer Insulating Oil
Methanol has been studied as a chemical marker for assessing the condition of solid insulation in power transformers. Its presence in transformer oil, derived from thermal ageing tests, aids in monitoring cellulose insulation degradation, thus contributing to the maintenance and efficiency of power distribution systems (Jalbert et al., 2019).
Methanol in Cryopreservation
In the cryopreservation of microorganisms, methanol serves as a crucial cryoprotective additive (CPA), demonstrating effectiveness in preserving various biological specimens at low temperatures. This highlights methanol's role in biological research and conservation (Hubálek, 2003).
Methanol in Green Chemistry
The review on liquid-phase methanol synthesis discusses its importance in producing methanol efficiently and sustainably. Such studies underline methanol's pivotal role in industrial chemistry, particularly in creating cleaner fuels and reducing reliance on fossil fuels (Cybulski, 1994).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
[4-(cyclopropylmethylamino)piperidin-4-yl]methanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c13-8-10(3-5-11-6-4-10)12-7-9-1-2-9;;/h9,11-13H,1-8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCBKDLBEZBBQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2(CCNCC2)CO.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


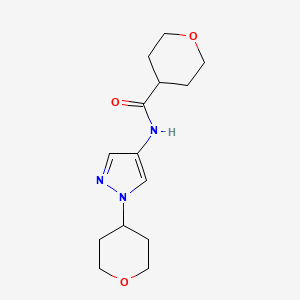
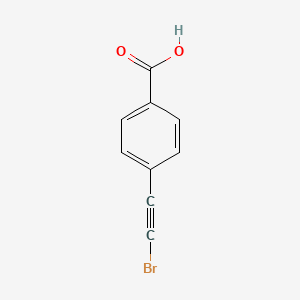

![1-[4-(Adamantan-1-yl)phenoxy]-3-(cyclopentylamino)propan-2-ol hydrochloride](/img/structure/B2861891.png)
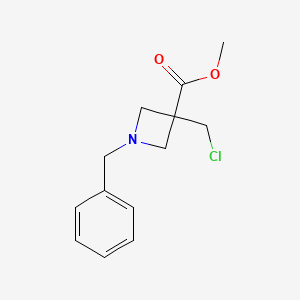


![4-fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2861896.png)
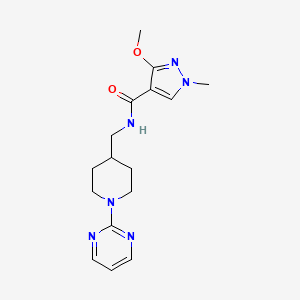
![3-(4-chlorophenyl)-9-(3-hydroxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2861898.png)

![Ethyl 1-[[3-(4-amino-1,2,5-oxadiazol-3-yl)triazol-4-yl]methyl]piperidine-4-carboxylate](/img/structure/B2861900.png)
